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Abstract

AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40),
also known as free fatty acid receptor 1 (FFAR1).[1] Developed by Amgen Inc., it emerged from
a high-throughput screening campaign and subsequent lead optimization of a series of [3-
substituted phenylpropanoic acids.[2][3] This compound demonstrated robust glucose-
dependent stimulation of insulin secretion in preclinical rodent models, positioning it as a
potential therapeutic agent for type 2 diabetes mellitus.[1][4] This whitepaper provides an in-
depth technical overview of the discovery, development, mechanism of action, and key
experimental data related to AMG 837 and its sodium salt form.

Discovery and Development History

The journey to identify AMG 837 began with the recognition that GPR40, a receptor activated
by long-chain fatty acids, plays a crucial role in potentiating glucose-stimulated insulin secretion
(GSIS). This made GPR40 an attractive target for the development of novel anti-diabetic drugs.

A high-throughput screening effort led to the identification of a lead series of 3-substituted
phenylpropanoic acids. Through meticulous lead optimization, chemists at Amgen synthesized
(S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, designated as
AMG 837. This molecule exhibited superior potency and an improved pharmacokinetic profile
compared to the initial hits.
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Recognizing the challenges associated with the physicochemical properties of the free acid
form, a salt screening was conducted to identify a more suitable form for long-term
development. An initial lysine salt showed poor crystallinity and significant hygroscopicity.
Further investigation led to the identification of sodium and calcium salts as viable alternatives.
The sodium salt of AMG 837 was selected for further development due to its favorable
properties.

While AMG 837 entered clinical trials, its development was ultimately discontinued. Although
the specific reasons for the discontinuation of AMG 837 are not extensively detailed in the
public domain, the broader class of GPR40 agonists has faced challenges, including concerns
about potential liver toxicity observed with other compounds in this class, such as TAK-875.

Mechanism of Action: GPR40-Mediated Insulin
Secretion

AMG 837 functions as a selective agonist for GPR40, a G protein-coupled receptor
predominantly expressed on pancreatic 3-cells. The activation of GPR40 by AMG 837 is
glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated
glucose levels. This glucose-dependent action is a key advantage, as it is expected to minimize
the risk of hypoglycemia, a common side effect of some other insulin secretagogues like
sulfonylureas.

Upon binding of AMG 837, GPR40 couples to the Gaq subunit of the G protein complex. This
initiates a downstream signaling cascade involving the activation of phospholipase C (PLC),
which in turn leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol
(DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the
exocytosis of insulin-containing granules from the pancreatic (3-cell.
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Caption: AMG 837 signaling pathway in pancreatic B-cells.

Quantitative Data Summary

The preclinical evaluation of AMG 837 generated significant quantitative data demonstrating its
potency and efficacy.
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SpeciesiCell Assay
Parameter Value . . Reference
Line Condition
In Vitro Potency
GPR40 EC50 [35S]-GTPYS
1.5+0.1nM Human (A9 cells) o
(GTPYS) binding
Inositol
GPR40 EC50 (IP
7.8+1.2nM Human (A9 cells) phosphate

Acc.)

accumulation

GPR40 EC50 Aequorin Ca2+
13 nM (27 nM) Human
(Ca2+ Flux) flux
GPR40 EC50 Aequorin Ca2+
23 nM Rat
(Ca2+ Flux) flux
GPR40 EC50 Aequorin Ca2+
13 nM Mouse
(Ca2+ Flux) flux
Insulin Secretion
142 + 20 nM Mouse Islets 16.7 mM glucose
EC50
Plasma Protein
Binding
Human Plasma Incubation with
o 98.7% Human
Binding human plasma
In Vivo Efficacy
Intraperitoneal
14.5% (0.1
Glucose AUC Sprague-Dawley  glucose
_ mg/kg), 18.8%
Reduction Rat tolerance test
(0.3 mg/kg)
(IPGTT)
IPGTT after 21
Glucose AUC 34% (0.1 mg/kg), _
] Zucker Fatty Rat  days of daily
Reduction 39% (0.3 mg/kg) ]
dosing
Key Experimental Protocols
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Detailed methodologies were employed to characterize the pharmacological profile of AMG
837.

[35S]-GTPYS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPyS, to G
protein-coupled receptors upon agonist stimulation, providing a direct measure of receptor
activation.

o Cell Membrane Preparation: Cell membranes were prepared from an A9 cell line stably
overexpressing human GPR40.

o Assay Procedure:

o GPR40-containing cell membranes were incubated with varying concentrations of AMG
837.

o [35S]-GTPyS was added to the reaction mixture.
o The reaction was allowed to proceed to equilibrium.
o An antibody capture method was used to separate bound from free [35S]-GTPyS.

o Radioactivity was quantified using a scintillation counter to determine the amount of [35S]-
GTPyS binding.

o ECH50 values were calculated from the dose-response curves.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, second messengers produced
downstream of Gag-coupled receptor activation.

e Cell Line: A9 cell line stably expressing human GPR40 was used.
e Assay Procedure:

o Cells were seeded in multi-well plates and labeled with [3H]-myo-inositol.
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o Cells were washed and then stimulated with various concentrations of AMG 837 in the
presence of LiCl (to inhibit inositol monophosphatase).

o The reaction was terminated, and cells were lysed.
o Inositol phosphates were separated by anion-exchange chromatography.
o Radioactivity was measured to quantify the accumulation of [3H]-inositol phosphates.

o EC50 values were determined from the resulting concentration-response curves.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentrations upon receptor activation,
often using a calcium-sensitive fluorescent or bioluminescent probe.

o Reporter System: The Ca2+-sensitive bioluminescent reporter, aequorin, was used in CHO
cells transiently co-transfected with a GPR40 expression plasmid.

e Assay Procedure:

[e]

Transfected CHO cells were incubated with the aequorin co-factor, coelenterazine.

Cells were stimulated with different concentrations of AMG 837.

o

[¢]

The resulting bioluminescence, proportional to the intracellular Ca2+ concentration, was
measured using a luminometer.

[¢]

Data were analyzed to generate dose-response curves and calculate EC50 values.
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Caption: Workflow for the Aequorin-based Ca2+ flux assay.

In Vivo Glucose Tolerance Tests
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These tests assess the ability of an animal to clear a glucose load from the bloodstream,
providing a measure of in vivo anti-diabetic activity.

» Animal Models: Normal Sprague-Dawley rats and insulin-resistant Zucker fatty (fa/fa) rats
were used.

e Procedure (Acute Dosing):

o

Animals were fasted overnight.
o Asingle oral dose of AMG 837 or vehicle was administered.

o After a set period (e.g., 30 minutes), a glucose challenge was administered via
intraperitoneal injection (IPGTT).

o Blood samples were collected at various time points before and after the glucose
challenge.

o Blood glucose and plasma insulin levels were measured.

o The area under the curve (AUC) for glucose was calculated to quantify the effect on
glucose excursion.

e Procedure (Chronic Dosing):

o Animals received daily oral doses of AMG 837 or vehicle for a specified duration (e.g., 21
days).

o An IPGTT was performed after the final dose to assess sustained efficacy.

Conclusion

AMG 837 sodium salt is a well-characterized, potent, and selective GPR40 agonist that
demonstrated significant promise in preclinical models of type 2 diabetes. Its discovery and
development highlight the potential of targeting GPR40 to achieve glucose-dependent insulin
secretion. While its clinical development was halted, the extensive preclinical data and the
methodologies used to characterize AMG 837 provide a valuable case study for researchers
and professionals in the field of metabolic drug discovery. The challenges encountered by AMG
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837 and other GPR40 agonists underscore the complexities of translating preclinical efficacy
into safe and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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